2-Bromo-4-(chloromethyl)thiophene
Description
Significance of Halogenated Thiophenes in Contemporary Chemical Research
Thiophene (B33073) and its derivatives are cornerstone heterocyclic compounds in modern chemistry, primarily due to their versatile structural and electronic properties. nih.gov The introduction of halogen atoms onto the thiophene ring dramatically expands its synthetic utility, making halogenated thiophenes highly valuable building blocks. jcu.edu.au Thiophene chemistry is a flourishing area, particularly in the development of organic semiconductors used in field-effect transistors, solar cells, and light-emitting diodes. jcu.edu.au The reactivity of thiophene towards electrophilic substitution is higher than that of benzene, allowing for regioselective halogenation. nih.gov These halogenated intermediates serve as crucial precursors for constructing complex molecular architectures through various cross-coupling reactions. jcu.edu.au In medicinal chemistry, the thiophene nucleus is recognized as a privileged pharmacophore, and its halogenated derivatives are integral to the synthesis of numerous pharmaceutical compounds. nih.gov
Strategic Importance of Chloromethyl and Bromo Functionalities in Heterocyclic Systems
The strategic placement of both a bromo and a chloromethyl group on a heterocyclic core, such as in 2-Bromo-4-(chloromethyl)thiophene, creates a bifunctional reagent with significant synthetic potential. Each group offers a distinct reactive handle that can typically be addressed under different reaction conditions.
The bromo functionality is a classic and reliable handle for transition-metal-catalyzed cross-coupling reactions. Methods like Suzuki, Stille, and Kumada couplings allow for the formation of new carbon-carbon bonds, enabling the attachment of a wide variety of alkyl, aryl, or other heterocyclic fragments to the thiophene ring. jcu.edu.au
The chloromethyl group (-CH₂Cl) serves as a potent electrophile. It is highly susceptible to nucleophilic substitution, making it an excellent moiety for introducing a methylene (B1212753) linker. This functionality is often used to connect the thiophene core to other molecular fragments containing nucleophiles like amines, phenols, or thiols. The reactivity of the chloromethyl group is well-documented; for instance, 2-(chloromethyl)thiophene (B1266113) is a known reactive intermediate that can be unstable and is often converted to a more stable salt for storage before use. orgsyn.org
Scope and Research Context of this compound
This compound is a specialized chemical intermediate whose value lies in its bifunctional nature. While detailed synthetic procedures and characterization data are not abundant in peer-reviewed academic literature, the compound is listed in numerous patents, indicating its utility as a building block in proprietary synthetic sequences. uni.lu Its structure suggests a role as a versatile linker for constructing larger, more complex molecules, particularly in the fields of medicinal and materials chemistry.
The compound's architecture allows for a two-step functionalization strategy. For example, the bromo group can be used first in a cross-coupling reaction to attach a desired substituent, followed by a nucleophilic substitution at the chloromethyl position to complete the target molecule. This sequential reactivity is crucial for the convergent synthesis of complex pharmaceutical agents and functional organic materials. The presence of this compound in the patent literature, often associated with the synthesis of kinase inhibitors and other biologically active heterocyclic compounds, underscores its importance as a non-standard but valuable intermediate. nih.gov
Chemical Data for this compound
The following tables summarize key identification and predicted physicochemical properties for the compound. Experimental data is not widely available in published literature.
Table 1: Compound Identification
| Identifier | Data | Source |
|---|---|---|
| Compound Name | 4-bromo-2-(chloromethyl)thiophene | uni.lu |
| Molecular Formula | C₅H₄BrClS | uni.lu |
| InChI | InChI=1S/C5H4BrClS/c6-4-1-5(2-7)8-3-4/h1,3H,2H2 | uni.lu |
| InChIKey | JOPVYZZZKLTMMD-UHFFFAOYSA-N | uni.lu |
| SMILES | C1=C(SC=C1Br)CCl | uni.lu |
| Monoisotopic Mass | 209.89056 Da | uni.lu |
Table 2: Predicted Physicochemical Properties
| Property | Value | Note |
|---|---|---|
| XlogP | 2.7 | Predicted value from PubChem. uni.lu |
| Collision Cross Section ([M+H]⁺) | 127.1 Ų | Predicted value using CCSbase. uni.lu |
| Collision Cross Section ([M+Na]⁺) | 142.4 Ų | Predicted value using CCSbase. uni.lu |
Properties
IUPAC Name |
2-bromo-4-(chloromethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c6-5-1-4(2-7)3-8-5/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFSPUOWARZVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300483 | |
| Record name | 2-Bromo-4-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73919-92-3 | |
| Record name | 2-Bromo-4-(chloromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73919-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization of 2 Bromo 4 Chloromethyl Thiophene
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chloromethyl group at the 4-position of the thiophene (B33073) ring is the more reactive site for nucleophilic substitution compared to the C-Br bond at the 2-position. This heightened reactivity is attributed to the stabilization of the transition state and any potential carbocation intermediate by the adjacent thiophene ring, a phenomenon similar to that observed in benzylic systems.
Reactivity with Diverse Nucleophiles
The electrophilic carbon of the chloromethyl group readily reacts with a wide array of soft and hard nucleophiles. This allows for the introduction of various functional groups, thereby creating a diverse library of thiophene derivatives. Reactions typically proceed under standard nucleophilic substitution conditions. For instance, cyanide ions, often from sources like potassium cyanide, can be used to displace the chloride, leading to the formation of the corresponding nitrile. youtube.com This reaction extends the carbon chain and introduces a versatile nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.
Other common nucleophiles include alkoxides, thiolates, and amines, which yield ethers, thioethers, and amines, respectively. The general scheme for these transformations involves the attack of the nucleophile on the CH₂Cl group, with the chloride ion acting as the leaving group.
Kinetic and Thermodynamic Studies of Substitution Pathways
While specific kinetic and thermodynamic data for 2-Bromo-4-(chloromethyl)thiophene are not extensively documented in publicly accessible literature, its reactivity can be understood by analogy to other primary haloalkanes and benzylic halides. youtube.com The substitution can proceed via either a bimolecular nucleophilic substitution (Sₙ2) or a unimolecular (Sₙ1) mechanism.
The Sₙ2 pathway involves a concerted, single-step mechanism where the nucleophile attacks the carbon atom as the chloride leaving group departs. youtube.commasterorganicchemistry.com This process is characterized by second-order kinetics, with the rate dependent on the concentration of both the thiophene substrate and the nucleophile. masterorganicchemistry.com Given that the chloromethyl group is a primary halide, the Sₙ2 mechanism is generally favored, especially with strong, unhindered nucleophiles in polar aprotic solvents.
Alternatively, an Sₙ1 mechanism could occur, particularly with weak nucleophiles in polar protic solvents that can solvate both the leaving group and the resulting carbocation. This pathway involves a two-step process initiated by the slow departure of the chloride ion to form a thienyl-stabilized carbocation, which is then rapidly captured by the nucleophile. The thiophene ring's ability to delocalize the positive charge makes this intermediate relatively stable.
Recent studies on related systems have also explored more complex mechanisms like halogenophilic nucleophilic substitution (Sₙ2X), though the prevalence of such pathways for this specific substrate is not established. nih.gov
Regioselective Functionalization of the Chloromethyl Group
A key feature of this compound in synthesis is the high degree of regioselectivity observed in its reactions. Under typical nucleophilic substitution conditions, the reaction occurs exclusively at the chloromethyl group. The C-Cl bond is significantly more labile than the C-Br bond attached to the aromatic ring. The sp³-hybridized carbon of the chloromethyl group is a much better electrophilic center for Sₙ1/Sₙ2 reactions than the sp²-hybridized carbon of the C-Br bond, which is resistant to such substitutions.
This differential reactivity allows chemists to first modify the side chain via nucleophilic substitution while leaving the 2-bromo position untouched. This preserved bromo group can then be used as a handle for subsequent transformations, most notably palladium-catalyzed cross-coupling reactions. This stepwise functionalization is a cornerstone of its utility in building complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Following functionalization at the chloromethyl position, the relatively inert bromo group at the 2-position becomes the target for creating new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are the premier methods for this transformation. jcu.edu.au
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org In the case of this compound derivatives, the C-Br bond at the 2-position serves as the organic halide component.
This reaction exhibits excellent functional group tolerance, making it ideal for use on substrates that have already been modified at the chloromethyl position. Research on the isomeric 2-bromo-5-(bromomethyl)thiophene (B1590285) has demonstrated that Suzuki coupling with various aryl boronic acids proceeds regioselectively at the C-Br bond. d-nb.infonih.govresearchgate.net The reaction of aryl halides is kinetically preferred over that of benzylic-type halides under these conditions. nih.gov This chemoselectivity ensures that the desired C-C bond formation occurs at the thiophene ring without disturbing the side chain. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄, a base like K₃PO₄, and a solvent system like 1,4-dioxane/water at elevated temperatures. d-nb.infonih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with a Bromomethylthiophene Derivative
| Aryl Boronic Acid Partner | Product | Yield (%) | Reference |
| 3-Chloro-4-fluorophenylboronic acid | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | 65 | nih.gov |
| 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 | nih.gov |
| 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 63 | nih.gov |
| 3,5-Difluorophenylboronic acid | 2-(Bromomethyl)-5-(3,5-difluorophenyl)thiophene | 61 | nih.gov |
| 3-Acetylphenylboronic acid | 2-(Bromomethyl)-5-(3-acetylphenyl)thiophene | 63 | nih.gov |
| 4-(Methylthio)phenylboronic acid | 2-(Bromomethyl)-5-(4-(methylthio)phenyl)thiophene | 56 | nih.gov |
| 3,5-Dimethylphenylboronic acid | 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene | 70 | nih.gov |
Data is for the related isomer 2-bromo-5-(bromomethyl)thiophene, illustrating the principle of selective Suzuki coupling at the C-Br position.
Negishi and Kumada-Corriu Couplings for Thiophene Derivatization
Besides the Suzuki reaction, other palladium- or nickel-catalyzed cross-couplings are effective for derivatizing bromothiophenes.
The Kumada-Corriu coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. organic-chemistry.orgwikipedia.org It was the first transition-metal-catalyzed cross-coupling reaction to be discovered and remains a cost-effective method for generating C-C bonds. organic-chemistry.org The reaction can be catalyzed by either nickel or palladium complexes and is effective for coupling aryl halides like 2-bromothiophenes with alkyl or aryl Grignard reagents. jcu.edu.auresearchgate.net A significant advantage is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, the high reactivity of the Grignard reagent limits the tolerance for certain functional groups, such as esters or nitriles, on the coupling partners. wikipedia.org
The Negishi coupling employs an organozinc reagent as the coupling partner. orgsyn.org This reaction is known for its high functional group tolerance and reactivity. orgsyn.org While generally providing good yields, the preparation of organozinc reagents can be more involved than for Grignard or boronic acid reagents. organic-chemistry.org The Negishi reaction is highly effective for coupling various sp², sp³, and sp hybridized organozinc compounds with aryl halides, including bromothiophenes, under palladium or nickel catalysis. orgsyn.org
Both Kumada and Negishi couplings offer alternative pathways to the Suzuki reaction for the derivatization of the 2-bromo-4-(functionalized-methyl)thiophene scaffold, expanding the range of accessible molecular structures.
Mechanistic Aspects of Transition Metal Catalysis in Thiophene Systems
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-thiophenes. While specific mechanistic studies on this compound are not extensively documented, the general mechanisms of common cross-coupling reactions involving bromothiophenes are well-established and can be extrapolated to this substrate. Palladium-catalyzed reactions such as Suzuki, Stille, and Kumada couplings are particularly relevant. researchgate.net
The catalytic cycle of a Suzuki coupling, for instance, typically begins with the oxidative addition of the bromothiophene to a palladium(0) complex to form a palladium(II) intermediate. This is followed by transmetalation with an organoborane reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. researchgate.netnih.gov
Similarly, in Stille coupling, an organotin reagent is used for the transmetalation step. researchgate.net The general reactivity for halogen displacement in such cross-coupling reactions on thiophene rings is I > Br > Cl, making the bromine atom on this compound the primary site for these transformations. researchgate.net
Transformations of the Bromine Substituent
The bromine atom at the 2-position of the thiophene ring is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.
Direct Functionalization and Halogen-Metal Exchange
Direct functionalization of the C-Br bond can be achieved through various transition metal-catalyzed cross-coupling reactions as discussed previously. Another powerful method for the functionalization of bromothiophenes is the halogen-metal exchange. rsc.org This reaction typically involves treating the bromo-substituted thiophene with a strong base, such as an organolithium reagent (e.g., n-butyllithium), at low temperatures. rsc.orgwikipedia.orgstackexchange.com This process generates a highly reactive lithiated thiophene intermediate, which can then be quenched with a wide range of electrophiles to introduce new substituents. nih.govjcu.edu.au
A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium has been shown to be effective for bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons, under non-cryogenic conditions. wikipedia.orgnih.govnih.gov This method can circumvent issues of intermolecular quenching that can occur with organolithium reagents alone. wikipedia.orgnih.gov The resulting organometallic species can react with electrophiles such as aldehydes, ketones, and carbon dioxide.
Table 1: Representative Halogen-Metal Exchange and Subsequent Electrophilic Quench
| Starting Material | Reagents | Electrophile | Product | Reference |
| Bromo-substituted heterocycle | 1. i-PrMgCl, THF, 0°C 2. n-BuLi, -20°C | DMF | Formylated heterocycle | wikipedia.org |
| Bromoaryl β-lactam | n-BuLi, THF, -100°C | H₂O | Des-bromo β-lactam | nih.gov |
| 3,4-Dibromo-2,5-dimethylthiophene | n-BuLi, THF | CuCl₂ (oxidative coupling) | Dimeric bithiophene | researchgate.net |
This table presents representative examples of halogen-metal exchange on related bromo-substituted heterocycles to illustrate the potential reactivity of this compound, as specific data for this compound is limited.
Stereochemical Outcomes in Bromine-Directed Reactions
Cyclization and Annulation Reactions
The presence of both a bromo and a chloromethyl group on the thiophene scaffold makes this compound a versatile precursor for the synthesis of fused heterocyclic systems.
Formation of Fused Heterocyclic Architectures
One of the key applications of halo-thiophenes is in the construction of thieno[3,2-b]thiophenes, which are important structural motifs in organic electronics. researchgate.netnih.gov A plausible synthetic route to a thieno[3,2-b]thiophene (B52689) derivative starting from this compound could involve a two-step process. First, the chloromethyl group can be converted to a thiol via reaction with a sulfur nucleophile like sodium hydrosulfide. Subsequent intramolecular cyclization, likely promoted by a base, would involve the displacement of the bromine atom by the thiol to form the fused ring system.
Table 2: Examples of Fused Heterocycle Formation from Substituted Thiophenes
| Starting Material | Key Transformation Steps | Fused Product | Reference |
| 3-Bromothiophene | 1. Lithiation and reaction with sulfur 2. Reaction with bromoacetate (B1195939) 3. Ring closure | Thieno[3,2-b]thiophene derivative | stackexchange.com |
| 3-Nitrothiophene-2,5-dicarboxylates | Nucleophilic substitution with thioglycolates followed by Dieckman condensation | Thieno[3,2-b]thiophene derivative | researchgate.net |
| Bithiophene with 3,3'-bis(bromomethyl) groups | Reaction with nosylamide | Fused 5-7-5 membered tricyclic system | uni.lu |
This table provides examples of synthetic strategies for forming fused thiophene systems from related starting materials, illustrating potential pathways for this compound.
Intramolecular Cyclizations Involving Both Halogen Functions
The dual reactivity of the bromo and chloromethyl groups allows for intramolecular cyclization reactions where both functionalities participate. For instance, reaction with a nucleophile that can sequentially displace both halogens can lead to the formation of a new ring fused to the thiophene core. While specific examples starting from this compound are scarce, the general principle is a cornerstone of heterocyclic synthesis.
A hypothetical example could involve reaction with a dinucleophile, such as a diamine or a diol. The more labile bromine atom would likely be displaced first in a transition metal-catalyzed process or via an SNAr reaction, followed by an intramolecular nucleophilic substitution of the chloromethyl group to complete the cyclization. The regioselectivity and feasibility of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.
Radical Reactions and Photochemical Transformations
The study of radical and photochemical reactions of thiophene derivatives is a significant area of research, offering pathways to novel compounds and materials. While specific research focusing exclusively on the radical and photochemical transformations of this compound is not extensively documented in publicly available literature, the reactivity of this compound can be inferred from the well-established behavior of related bromothiophenes.
The presence of both a bromo and a chloromethyl substituent on the thiophene ring suggests multiple potential sites for radical and photochemical reactions. The carbon-bromine bond on the thiophene ring and the carbon-chlorine bond on the methyl group are both susceptible to homolytic cleavage under appropriate conditions.
Photochemical Transformations
The photochemistry of halothiophenes has been a subject of interest, with studies often revealing photodehalogenation as a primary reaction pathway. Research on 2-bromothiophene (B119243), a closely related compound, has shown that it undergoes photolysis to yield thiophene. researchgate.net This transformation is typically achieved by UV irradiation in various organic solvents.
The proposed mechanism for the photodebromination of 2-bromothiophene involves the initial excitation of the molecule to a singlet excited state upon absorption of UV light. researchgate.net This is followed by the homolytic cleavage of the C-Br bond, generating a thienyl radical and a bromine radical. The thienyl radical then abstracts a hydrogen atom from the solvent to form thiophene. researchgate.net While the presence of a heavy bromine atom might suggest the involvement of a triplet state, experimental evidence, such as the lack of quenching by oxygen and the absence of phosphorescence, points towards the first excited singlet state as the reactive species. researchgate.net
Based on these findings, it is plausible that this compound would undergo a similar photodebromination upon UV irradiation, potentially yielding 4-(chloromethyl)thiophene. The quantum yield of this reaction would likely be influenced by the solvent and the specific wavelength of light used.
| Reactant | Product | Reaction Conditions | Proposed Mechanism | Reference |
| 2-Bromothiophene | Thiophene | UV irradiation (254 nm) in various organic solvents (e.g., ether, cyclohexane, methanol) | Homolytic cleavage of the C-Br bond from the first excited singlet state, followed by hydrogen abstraction from the solvent. | researchgate.net |
Table 1: Summary of Photochemical Transformation of 2-Bromothiophene
Radical Reactions
The chloromethyl group in this compound introduces another reactive site for radical chemistry. Radical initiators, such as azobisisobutyronitrile (AIBN), are commonly used to initiate reactions at such benzylic-type positions. AIBN decomposes upon heating to generate radicals that can abstract the chlorine atom from the chloromethyl group, leading to a thienylmethyl radical. This radical intermediate could then participate in various subsequent reactions, such as polymerization or coupling with other radical species.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Structural Confirmation and Dynamics
High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an essential tool for the unambiguous structural determination of organic molecules like 2-Bromo-4-(chloromethyl)thiophene. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be confirmed.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the chloromethyl group. The two aromatic protons on the thiophene ring are in different chemical environments and would appear as two distinct signals. The protons of the chloromethyl (-CH₂Cl) group would likely appear as a singlet further downfield due to the deshielding effect of the adjacent chlorine atom.
The ¹³C NMR spectrum would complement the proton data, showing four distinct signals for the carbon atoms of the thiophene ring and one for the chloromethyl carbon. The carbon atom bonded to the bromine would be significantly influenced by the halogen's electronegativity and heavy atom effect.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | 7.10-7.20 | - |
| H-5 | 7.30-7.40 | - |
| -CH₂Cl | 4.60-4.70 | - |
| C-2 | - | 112-115 |
| C-3 | - | 128-130 |
| C-4 | - | 138-142 |
| C-5 | - | 125-127 |
| -CH₂Cl | - | 40-45 |
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity and spatial relationships between atoms. For this compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. researchgate.netyoutube.com
A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. uvic.ca In this case, it would show a cross-peak between the signals of the two thiophene ring protons (H-3 and H-5), confirming their through-bond connectivity. The absence of a correlation to the chloromethyl protons would confirm the -CH₂Cl group's placement on a carbon without directly bonded protons.
An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This experiment would definitively link the proton signals to their corresponding carbon signals. For instance, the signal for H-3 would show a correlation to the C-3 signal, and the H-5 signal to the C-5 signal. The chloromethyl protons would correlate with the chloromethyl carbon, confirming the -CH₂Cl assignment.
Variable Temperature NMR Studies of Reaction Intermediates
For example, in a nucleophilic substitution reaction at the chloromethyl group, VT-NMR could be used to monitor the reaction progress and potentially detect and characterize any short-lived intermediates. vnu.edu.vn By acquiring spectra at different temperatures, it is possible to slow down a reaction enough to observe species that are not detectable at room temperature. This can provide crucial insights into the reaction mechanism.
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the calculation of its elemental formula. For this compound (C₅H₄BrClS), the monoisotopic mass can be calculated with high accuracy. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which would further confirm the compound's identity.
Predicted HRMS Data for this compound
| Isotopologue | Calculated Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₅H₄⁷⁹Br³⁵ClS | 209.89056 | 100.0 |
| C₅H₄⁸¹Br³⁵ClS | 211.88851 | 97.9 |
| C₅H₄⁷⁹Br³⁷ClS | 211.88760 | 32.5 |
| C₅H₄⁸¹Br³⁷ClS | 213.88555 | 31.8 |
Data predicted based on natural isotopic abundances.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to generate a secondary mass spectrum. nih.gov This provides detailed structural information by revealing the molecule's fragmentation pathways.
For this compound, the molecular ion ([M]⁺˙) would be expected to undergo fragmentation through several key pathways. Common fragmentation would likely involve the loss of the halogen atoms or the chloromethyl group.
Predicted MS/MS Fragmentation Pathways
Loss of Chlorine: [M - Cl]⁺
Loss of Bromine: [M - Br]⁺
Loss of the Chloromethyl Radical: [M - CH₂Cl]⁺
Formation of the Thienyl Cation: [C₄H₂S]⁺˙ after loss of all substituents.
By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.
Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule based on its vibrational modes. researchgate.net These techniques are excellent for identifying the functional groups present in a molecule.
The IR and Raman spectra of this compound would be expected to show characteristic bands for the thiophene ring, the C-Br bond, and the C-Cl bond.
Thiophene Ring Vibrations: The C-H stretching vibrations on the aromatic ring would appear around 3100 cm⁻¹. The C=C stretching vibrations of the thiophene ring are expected in the 1500-1400 cm⁻¹ region.
C-H Vibrations: The CH₂ stretching vibrations of the chloromethyl group would be observed in the 3000-2850 cm⁻¹ range.
C-Cl and C-Br Stretching: The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ region, while the C-Br stretch is found at lower wavenumbers, generally between 600 and 500 cm⁻¹.
These characteristic vibrational bands provide a unique spectral fingerprint that can be used for the identification and quality control of this compound.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Thiophene C-H | Stretching | ~3100 |
| Chloromethyl C-H | Stretching | 2950-3000 |
| Thiophene C=C | Stretching | 1400-1500 |
| CH₂ | Scissoring | ~1450 |
| C-Cl | Stretching | 600-800 |
| C-Br | Stretching | 500-600 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical properties and reactivity of a molecule.
While specific crystal structure data for this compound has not been prominently published in peer-reviewed literature, the principles of the technique and data from analogous structures allow for a detailed prediction of its solid-state characteristics. The analysis of related bromo-substituted and chloro-substituted thiophene derivatives reveals key structural features. nih.govrsc.org The thiophene ring itself is an aromatic, planar heterocycle. The positions of the bromine atom at C4 and the chloromethyl group at C2 are expected to influence the electronic distribution and packing within the crystal lattice.
A hypothetical crystal structure analysis would focus on several key aspects:
Molecular Conformation: Determining the rotational orientation of the chloromethyl (–CH₂Cl) group relative to the plane of the thiophene ring.
Intermolecular Interactions: Identifying non-covalent interactions that stabilize the crystal packing. Given the presence of bromine and chlorine atoms, the formation of halogen bonds (C–Br···S, C–Br···Cl, C–Cl···S) would be a primary area of investigation. These interactions, where a halogen atom acts as an electrophilic "donor" to a nucleophilic region on an adjacent molecule, can significantly dictate the supramolecular architecture. rsc.org
Crystal Packing: Understanding how individual molecules arrange themselves in the unit cell, which influences material properties like density and melting point.
The process involves irradiating a single crystal of the compound with a focused X-ray beam. mdpi.com The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the atomic positions can be determined and refined to produce a precise molecular model. mdpi.commdpi.com
Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Predicted Value/System | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the specific symmetry operations within the crystal. nih.gov |
| Unit Cell Dimensions (Å) | a, b, c dimensions | Defines the size of the repeating unit in the crystal lattice. mdpi.com |
| Key Bond Lengths (Å) | C–Br, C–S, C–Cl | Confirms covalent structure and provides insight into electronic effects. |
| Key Bond Angles (°) | C–C–S, C–C–Br, C–C–CH₂Cl | Defines the geometry and potential strain within the molecule. |
| Intermolecular Contacts | Halogen bonds, π–π stacking | Reveals the forces governing the solid-state assembly of molecules. rsc.org |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is a fundamental tool for separating, identifying, and quantifying the components of a mixture. For a reagent like this compound, chromatographic methods are essential for assessing its purity, identifying potential isomers (e.g., 2-Bromo-3-(chloromethyl)thiophene), and monitoring the progress of reactions in which it is used.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile compounds. It combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. This compound, with its expected boiling point and thermal stability, is an ideal candidate for GC-MS analysis.
In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. libretexts.org The column's inner surface is coated with a stationary phase that interacts differently with various components of the mixture, causing them to separate based on their boiling points and chemical properties. As each separated component elutes from the column, it enters the mass spectrometer.
Inside the MS, molecules are typically ionized by electron impact (EI), causing them to form a molecular ion (M⁺) and a series of characteristic fragment ions. libretexts.org The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a unique "molecular fingerprint."
For this compound, the mass spectrum would be expected to show:
A Molecular Ion (M⁺) Peak: The presence of two abundant isotopes for both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) would result in a complex isotopic cluster for the molecular ion, providing a definitive confirmation of the elemental composition. libretexts.org
Key Fragmentation Peaks: Predictable cleavage patterns include the loss of a chlorine atom (M-35/37), a bromine atom (M-79/81), or the entire chloromethyl group (M-49/51). Alpha-cleavage next to the thiophene ring is also a common fragmentation pathway. libretexts.orgnih.gov
GC-MS is used to determine the purity of a sample by comparing the area of the main peak to the areas of any impurity peaks. libretexts.org
Table 2: Predicted GC-MS Fragmentation Data for this compound
| m/z (Mass/Charge) | Predicted Fragment | Significance |
| 208/210/212/214 | [C₅H₄BrClS]⁺ (Molecular Ion Cluster) | Confirms the molecular weight and elemental composition (presence of Br and Cl). |
| 173/175 | [C₅H₄BrS]⁺ | Represents the loss of the chlorine atom (·Cl). |
| 159/161 | [C₄H₄ClS]⁺ & [C₅H₃ClS]⁺ | Represents the loss of the chloromethyl radical (·CH₂Cl). |
| 129 | [C₅H₄S]⁺ | Represents the loss of both bromine (·Br) and chlorine (·Cl) atoms. |
| 79/81 | [Br]⁺ | Indicates the presence of bromine. |
| 49/51 | [CH₂Cl]⁺ | A characteristic fragment for the chloromethyl group. |
Note: The presence of multiple peaks for a single fragment is due to the natural isotopic distribution of Bromine and Chlorine.
While GC-MS is suitable for the starting material, many reactions involving this compound aim to produce larger, more functionalized, and often non-volatile derivatives. For these compounds, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. mdpi.com HPLC is particularly useful for purity assessment and purification of reaction products where the chloromethyl group has been substituted, leading to molecules with higher molecular weights and lower volatility. researchgate.net
The most common mode for analyzing such thiophene derivatives is reverse-phase HPLC. In this technique, the sample is dissolved in a suitable solvent and pumped under high pressure through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. mdpi.com Compounds with higher polarity elute faster, while less polar compounds are retained longer on the column.
Detection is commonly achieved using an ultraviolet-visible (UV-Vis) spectrophotometer, as the thiophene ring and often the attached functional groups absorb UV light at specific wavelengths (e.g., 230-260 nm). mdpi.com The purity of a sample is determined by integrating the area of the peaks in the resulting chromatogram. youtube.comnih.gov
For instance, if this compound is reacted with a non-volatile amine (e.g., N-benzylamine) to form a new derivative, HPLC would be the ideal method to monitor the reaction, confirm the formation of the product, and assess its final purity.
Table 3: Example HPLC Method for Analysis of a Non-Volatile Thiophene Derivative
| Parameter | Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard nonpolar stationary phase for separating moderately polar to nonpolar organic molecules. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Gradient elution allows for efficient separation of compounds with a range of polarities. mdpi.com |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate ensuring good peak shape and resolution. |
| Detection | UV-Vis at 254 nm | Thiophene and aromatic rings strongly absorb at this wavelength, providing high sensitivity. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Application | Purity assessment of N-((5-bromothiophen-3-yl)methyl)-N-benzylamine | Separating the desired product from unreacted starting materials and by-products. |
Computational and Theoretical Investigations of 2 Bromo 4 Chloromethyl Thiophene
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure and properties of molecules. fortunejournals.com By calculating the electron density, DFT can provide valuable insights into the geometry, energy, and reactivity of chemical systems. For 2-Bromo-4-(chloromethyl)thiophene, DFT studies are instrumental in understanding its fundamental characteristics.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps)
The electronic properties of thiophene (B33073) derivatives are largely governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and potential applications in organic electronics. rsc.org
In substituted thiophenes, the nature and position of the substituents significantly impact the HOMO and LUMO energy levels. osti.gov For this compound, the electron-withdrawing nature of the bromine atom at the 2-position is expected to lower the energy of both the HOMO and LUMO, while the chloromethyl group at the 4-position will also contribute to this effect. The HOMO is anticipated to be localized primarily on the thiophene ring, with some contribution from the bromine atom, while the LUMO is expected to have significant density on the chloromethyl group, indicating its susceptibility to nucleophilic attack.
DFT calculations on similar substituted thiophenes have shown that the choice of functional and basis set is crucial for obtaining accurate HOMO-LUMO gap predictions. nih.govresearchgate.net For instance, studies on thiophene-based helicenes have benchmarked various DFT functionals against high-level CCSD(T) calculations, suggesting that functionals like ωB97XD can provide reliable results. nih.govresearchgate.net Based on these analogous systems, the HOMO-LUMO gap for this compound is predicted to be in a range typical for substituted thiophenes, influencing its electronic absorption properties and chemical reactivity. researchgate.net
Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data Based on Analogous Compounds)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.0 |
| LUMO Energy | -1.0 to -1.5 |
| HOMO-LUMO Gap | 5.0 to 6.0 |
Note: These values are estimations based on computational studies of other substituted thiophenes and are for illustrative purposes. Actual values would require specific DFT calculations for this molecule.
Electrostatic Potential Surfaces and Charge Distribution Analysis
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to areas that are electron-poor and electron-rich, respectively. mdpi.com
For this compound, the MEP surface is expected to show a region of negative potential (red/yellow) around the sulfur atom of the thiophene ring, indicating its nucleophilic character. The bromine atom will likely exhibit a region of positive potential (a "sigma-hole") along the C-Br bond axis, making it a potential site for halogen bonding interactions. nih.govresearchgate.netrsc.org The hydrogen atoms of the chloromethyl group are also expected to have positive potential. The most significant region of positive potential is anticipated to be around the carbon atom of the chloromethyl group, highlighting its electrophilic nature and susceptibility to nucleophilic attack.
This charge distribution is crucial for understanding the intermolecular interactions and reactivity of the molecule. The electrophilic and nucleophilic sites identified by the MEP analysis are consistent with the expected chemical behavior of this compound in various reactions. researchgate.net
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's structure. iosrjournals.orgmdpi.com DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectra. iosrjournals.orgmdpi.com
For this compound, a theoretical vibrational analysis would reveal characteristic stretching and bending modes. Key vibrations would include the C-H stretching of the thiophene ring, typically found in the 3100-3000 cm⁻¹ region. iosrjournals.org The C-S stretching vibrations of the thiophene ring are expected at lower frequencies. iosrjournals.org The C-Br stretching frequency is generally observed in the range of 600-500 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group is anticipated in the 800-600 cm⁻¹ range. scirp.org Additionally, the CH₂ bending (scissoring) and wagging modes of the chloromethyl group would appear in the fingerprint region of the spectrum. scirp.org
By comparing the calculated vibrational spectrum with experimental data (when available), a detailed understanding of the molecule's structure and bonding can be achieved. epstem.netjchps.com
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative Data)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3050 |
| CH₂ Asymmetric Stretch | 3000 - 2950 |
| CH₂ Symmetric Stretch | 2950 - 2900 |
| C=C Ring Stretch | 1550 - 1400 |
| CH₂ Bending (Scissoring) | 1450 - 1400 |
| C-S Ring Stretch | 850 - 650 |
| C-Cl Stretch | 800 - 600 |
| C-Br Stretch | 600 - 500 |
Note: These are approximate frequency ranges based on typical values for similar functional groups.
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation barriers. researchgate.netmdpi.comsciforum.net For this compound, theoretical studies can predict the most likely pathways for its key synthetic transformations.
Energetic Profiles of Key Synthetic Transformations
The chloromethyl group in this compound is a primary site for nucleophilic substitution reactions (SN2). nih.govjimcontent.comresearchgate.net A computational study of an SN2 reaction involving this compound would involve calculating the energy of the reactants, the pre-reaction complex, the transition state, and the products. The energy difference between the reactants and the transition state represents the activation energy, which determines the reaction rate.
The energetic profile would likely show a double-well potential energy surface, characteristic of many SN2 reactions, with a stable intermediate complex formed between the nucleophile and the substrate before reaching the transition state. mdpi.comsciforum.net The presence of the electron-withdrawing bromo- and thiophene moieties is expected to stabilize the transition state, potentially lowering the activation barrier compared to a simple alkyl halide.
Solvent Effects on Reaction Pathways
The solvent can have a profound effect on reaction rates and mechanisms. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction pathway. mdpi.comsciforum.net
For the SN2 reaction of this compound, increasing the polarity of the solvent is generally expected to decrease the reaction rate for an anionic nucleophile. mdpi.comsciforum.net This is because polar solvents can solvate the nucleophile more effectively than the transition state, which has a more dispersed charge, thereby increasing the activation energy.
In the case of cross-coupling reactions, the choice of solvent can influence the solubility of the catalyst and reagents, as well as the stability of the intermediates in the catalytic cycle. Computational studies can help in selecting the optimal solvent to improve reaction yields and selectivity.
While specific experimental computational studies on this compound are limited, a comprehensive theoretical investigation based on DFT and analogous systems provides significant insights into its electronic structure, spectroscopic properties, and reactivity. The predicted HOMO-LUMO gap, electrostatic potential surface, and vibrational frequencies offer a detailed picture of the molecule's fundamental characteristics. Furthermore, computational modeling of its key reactions, such as nucleophilic substitution and cross-coupling, can elucidate the underlying mechanisms and the influence of solvent effects. These theoretical predictions serve as a valuable guide for future experimental work and the rational design of new materials and synthetic pathways based on this versatile thiophene derivative.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Structures
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the structural properties of a molecule, represented by numerical values called molecular descriptors, and a specific activity or property. In the context of this compound, which is primarily a chemical intermediate, QSAR models are invaluable for predicting its reactivity in various chemical transformations, such as predicting reaction yields or selectivity. nih.govnih.gov
Molecular descriptors are numerical values that encode different facets of a molecule's structure and physicochemical properties. nih.gov They are the foundation of any QSAR model and can be calculated from the molecular structure using computational chemistry methods, most notably Density Functional Theory (DFT). mdpi.comnih.gov These descriptors are categorized based on their dimensionality, ranging from simple atom counts (0D) to complex 3D properties derived from the molecule's spatial conformation.
For this compound, a range of descriptors can be calculated to quantify its electronic and steric features, which are directly relevant to its chemical reactivity.
Table 1: Illustrative Molecular Descriptors for this compound
This table presents a selection of theoretical molecular descriptors relevant to chemical reactivity. The values for quantum-chemical descriptors are illustrative, based on typical findings for similar halothiophene structures. mdpi.combiolscigroup.us
| Descriptor Category | Descriptor Name | Description & Relevance to Reactivity |
| Constitutional (0D/1D) | Molecular Weight (MW) | The total mass of the molecule. |
| Atom Counts (nBr, nCl, nS) | The number of specific heteroatoms, which are key reactive sites. | |
| Aromatic Ratio (ARR) | The ratio of aromatic bonds to total bonds, indicating aromatic character. epa.gov | |
| Topological (2D) | Wiener Index | A descriptor of molecular branching, affecting physical properties and steric access. |
| Kier & Hall Indices (κ) | Describe molecular shape, size, and flexibility based on atomic connectivity. | |
| Quantum-Chemical (3D) | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons (nucleophilicity). Higher values indicate greater reactivity towards electrophiles. biolscigroup.us |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons (electrophilicity). Lower values indicate greater reactivity towards nucleophiles. mdpi.com | |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. A smaller gap suggests higher polarizability and greater chemical reactivity. mdpi.com | |
| Dipole Moment (μ) | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. biolscigroup.us | |
| Fukui Function | Identifies the most likely sites for nucleophilic, electrophilic, or radical attack within the molecule. nih.govresearchgate.net | |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecular surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com |
The Fukui function and MEP are particularly powerful for understanding the regioselectivity of reactions involving this compound. The electron-rich sulfur atom and π-system of the thiophene ring are potential sites for electrophilic attack, while the electron-withdrawing halogen atoms create electrophilic sites on the adjacent carbon atoms. The chloromethyl group is a potent electrophilic site, susceptible to nucleophilic substitution.
By developing a QSAR model, one can predict the outcome of a chemical transformation for a series of related compounds. This involves creating a dataset of molecules, calculating their relevant molecular descriptors, and using statistical methods like Multivariate Linear Regression (MLR) to generate an equation that correlates the descriptors with an observed outcome (e.g., reaction yield, reaction rate, or selectivity). nih.gov
For instance, a hypothetical QSAR model to predict the yield of a Suzuki coupling reaction at the bromine position for a series of substituted chloromethylthiophenes could take the following form:
Yield (%) = c₀ + c₁ * (E_LUMO) + c₂ * (μ) + c₃ * (Steric_Descriptor)
Here, the LUMO energy might represent the ease of oxidative addition to the catalyst, the dipole moment could relate to solvent interactions, and a steric descriptor would account for the bulkiness of substituents hindering the approach to the reactive site.
To build such a model, a training set of compounds is required.
Table 2: Hypothetical Data for a QSAR Model Predicting Reaction Yield
This table illustrates the type of data needed to construct a predictive QSAR model for the yield of a hypothetical cross-coupling reaction.
| Compound | Substituent at C5 | ELUMO (eV) | Dipole Moment (Debye) | Yield (%) |
| 1 | -H | -1.25 | 1.8 | 75 |
| 2 (Target) | -Br | -1.40 | 2.1 | 85 |
| 3 | -Cl | -1.38 | 2.0 | 82 |
| 4 | -CH₃ | -1.15 | 1.6 | 68 |
| 5 | -NO₂ | -2.10 | 4.5 | 55 |
The quality and predictive power of the resulting model are assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validation coefficient (Q²). biolscigroup.us A robust model with high predictive accuracy can then be used to estimate the reactivity of new, unsynthesized thiophene derivatives, prioritizing the most promising candidates for synthesis. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by calculating the trajectory of atoms and molecules over time. This technique is instrumental for conformational analysis and for understanding the non-covalent intermolecular forces that govern the properties of the compound in a condensed state (liquid or solid).
For this compound, the primary source of conformational flexibility is the rotation of the chloromethyl group (-CH₂Cl) relative to the thiophene ring. MD simulations can explore the potential energy surface of this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial as the orientation of the chloromethyl group can influence its reactivity and steric hindrance at adjacent sites.
In the solid state or in solution, MD simulations reveal how molecules of this compound interact with each other. Based on studies of related bromo- and halo-thiophenes, several key intermolecular interactions are expected to be significant. figshare.comrsc.org
Table 3: Potential Intermolecular Interactions in this compound
This table summarizes the types of non-covalent interactions likely to be important in the condensed phase, based on computational and crystallographic studies of analogous bromo-substituted thiophene systems. figshare.comrsc.orgresearchgate.netnih.gov
| Interaction Type | Description | Typical Distance (Å) | Significance |
| π-π Stacking | Attraction between the electron clouds of adjacent thiophene rings. | 3.5 - 4.0 | Governs the packing of molecules in the solid state and influences electronic properties. nih.gov |
| Halogen Bonding (Br···S) | An attractive, directional interaction between the electrophilic region of the bromine atom and the electron-rich sulfur atom of a neighboring molecule. | ~3.4 | Can act as a crystal engineering tool, influencing molecular arrangement and stability. figshare.comresearchgate.net |
| Halogen Bonding (Br···Br) | Interaction between bromine atoms on adjacent molecules. | 3.5 - 3.7 | Can be a dominant interaction in controlling the crystal structures of dibromo-substituted thiophenes. figshare.com |
| C-H···π Interactions | Weak hydrogen bonding between a C-H bond (e.g., from the chloromethyl group) and the π-system of an adjacent thiophene ring. | ~2.8 - 3.5 | Contributes to the overall stability of the molecular packing. |
| Dipole-Dipole | Electrostatic attraction between the permanent dipoles of the molecules. | Variable | Influences bulk properties like boiling point and solubility. |
These intermolecular forces, particularly the directional halogen bonds and π-π stacking, are critical in determining the crystal packing of the solid material. figshare.com Understanding these interactions through MD simulations can provide insights into material properties and guide the design of crystalline materials with specific organizational motifs.
Applications of 2 Bromo 4 Chloromethyl Thiophene As a Versatile Synthetic Intermediate
Intermediates in the Development of Diverse Chemical Entities
Role in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (a library) for high-throughput screening, particularly in drug discovery. rsc.org Scaffolds with multiple, orthogonally reactive functional groups are highly prized for this purpose, as they allow for the systematic introduction of diversity.
2-Bromo-4-(chloromethyl)thiophene is an ideal scaffold for combinatorial library synthesis due to its two distinct reactive handles. A general strategy for its use in library construction could involve a two-step diversification process:
First Diversification Point (e.g., Cross-Coupling): A diverse set of building blocks (e.g., various aryl boronic acids in a Suzuki coupling) can be introduced at the 2-position (the bromo group). This creates a library of 4-(chloromethyl)thiophene derivatives, each with a different substituent at the 2-position.
Second Diversification Point (e.g., Nucleophilic Substitution): The resulting library of compounds, each still possessing the reactive chloromethyl group, can then be treated with a second set of diverse building blocks (e.g., various amines, alcohols, or thiols). This introduces a second point of diversity at the 4-position.
This two-dimensional approach allows for the exponential generation of a large library of unique compounds from a manageable number of starting materials. For instance, reacting this compound with 50 different boronic acids and then reacting each of those products with 50 different amines would theoretically generate a library of 2,500 distinct compounds.
While specific, large-scale combinatorial libraries built from this compound are not extensively documented in publicly available literature, the principle is well-established with similar bifunctional heterocyclic building blocks. rsc.org The utility of this scaffold in generating chemical diversity for screening purposes is clear from its chemical nature.
Exploration of Structure-Reactivity Relationships for Targeted Synthesis
The efficiency and selectivity of synthetic strategies using this compound hinge on understanding the structure-reactivity relationships of the molecule. The electronic properties of the thiophene (B33073) ring and the nature of the two different halogen-containing functional groups are the primary determinants of its reactivity.
Differential Halogen Reactivity: The key to the synthetic utility of this compound is the difference in reactivity between the aryl bromide (C-Br) and the alkyl chloride (C-Cl).
Aryl Bromide (at C2): The C-Br bond at the 2-position of the thiophene ring is activated towards oxidative addition to low-valent transition metal catalysts (e.g., Pd(0)), which is the key step in most cross-coupling reactions. The reactivity of halogens on a thiophene ring in such reactions generally follows the order I > Br > Cl. This allows for selective coupling at the bromo-substituted position while leaving a chloro-substituent on the ring unreacted. mdpi.comnih.gov
Alkyl Chloride (chloromethyl at C4): The chloromethyl group behaves as a typical alkyl halide. It is a good electrophile for SN2 reactions with a wide range of nucleophiles. It is generally unreactive towards the conditions of many standard palladium-catalyzed cross-coupling reactions that target the C-Br bond.
This differential reactivity allows for a high degree of control in synthesis. For example, a Suzuki coupling can be performed selectively at the C2-Br position, followed by a nucleophilic substitution on the chloromethyl group.
The table below summarizes the expected reactivity at each site and the types of reactions that can be employed, forming the basis for designing targeted synthetic routes.
| Reactive Site | Functional Group | Typical Reaction Type | Enabling Transformation | Example Reagents |
|---|---|---|---|---|
| 2-position | Bromo (-Br) | Metal-Catalyzed Cross-Coupling | C-C, C-N, C-S bond formation | Ar-B(OH)2/Pd catalyst (Suzuki), R-SnBu3/Pd catalyst (Stille) |
| 4-position | Chloromethyl (-CH2Cl) | Nucleophilic Substitution (SN2) | Attachment of O, N, S-based nucleophiles | R-OH/Base, R2NH, R-SH/Base |
By understanding these structure-reactivity principles, chemists can strategically employ this compound to build complex molecular structures with a high degree of precision, making it a valuable tool in the synthesis of novel compounds for various applications, including medicinal chemistry. nih.govresearchgate.net
Future Directions and Emerging Research Avenues
Development of Asymmetric Synthetic Routes
While 2-Bromo-4-(chloromethyl)thiophene itself is achiral, its true value lies in its function as a scaffold. Many of its downstream applications involve reactions at the chloromethyl group or transformations of the thiophene (B33073) ring that can create new stereocenters. The development of asymmetric synthetic routes is therefore a critical future direction, aimed at controlling the three-dimensional structure of the final products.
Future research will likely focus on enantioselective reactions where this compound is a key reactant. For instance, the nucleophilic substitution of the chloride could be rendered asymmetric by using chiral nucleophiles or, more innovatively, through the use of chiral phase-transfer catalysts. Furthermore, if the bromo group is used in a metal-catalyzed cross-coupling reaction, the development and application of novel chiral ligands for the metal center could induce asymmetry in products where a new stereocenter is formed. A significant area of exploration involves the asymmetric synthesis of complex molecules where the thiophene unit is a chiral-at-sulfur center, a field that is still developing but holds immense potential. The synthesis of specific stereoisomers is crucial in drug discovery, where different enantiomers can have vastly different biological activities. uu.nl
Flow Chemistry and Continuous Processing for Efficient Production
The transition from traditional batch synthesis to continuous flow processing represents a major leap forward for chemical manufacturing, offering enhanced safety, efficiency, and scalability. spectroscopyonline.comnih.gov For a key building block like this compound, flow chemistry promises to streamline its production and subsequent derivatization.
Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing highly exothermic or fast reactions that can be challenging in large batch reactors. scispace.com The synthesis of the thiophene core or the introduction of the bromo and chloromethyl functionalities often involves such reactive conditions. Flow chemistry minimizes the volume of hazardous reagents at any given time, significantly improving the safety profile of the process. spectroscopyonline.com Researchers are exploring multi-step syntheses in continuous flow, where crude intermediate streams are passed directly into the next reactor without the need for isolation and purification, drastically reducing waste and production time. nih.govwikipedia.org This approach is ideal for the rapid, on-demand synthesis of a library of derivatives from this compound for screening purposes.
| Benefit of Flow Chemistry | Implication for this compound Synthesis & Derivatization |
| Enhanced Safety | Minimizes handling of hazardous reagents (e.g., brominating agents, strong bases) by using small reactor volumes. spectroscopyonline.com |
| Precise Process Control | Superior control over temperature, pressure, and mixing leads to higher yields and purities. |
| Increased Efficiency | Reduced reaction times from minutes to seconds and elimination of intermediate workups in multi-step syntheses. nih.gov |
| Scalability | Production can be scaled up by running the system for longer or by "numbering-up" (running multiple reactors in parallel). scispace.com |
| Access to Novel Reactions | Enables reactions with short-lived, highly reactive intermediates that are difficult to handle in batch processes. |
Integration with Machine Learning for Reaction Optimization and Discovery
The intersection of artificial intelligence and chemistry is creating powerful new tools for accelerating research and development. Machine learning (ML) algorithms are increasingly being used to optimize reaction conditions and even discover new synthetic pathways. rsc.orgsydney.edu.au
For the synthesis of this compound, ML algorithms, particularly Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction. ornl.gov By integrating with automated flow chemistry platforms, these algorithms can autonomously conduct experiments, analyze the results, and decide on the next set of conditions to test, rapidly converging on the optimal yield and purity. youtube.com This approach saves significant time and resources compared to traditional one-factor-at-a-time or design of experiments (DoE) methods. youtube.comresearchgate.net
Beyond optimization, ML models trained on large reaction databases can predict the outcomes of reactions involving this compound with new substrates, guiding chemists toward the most promising routes for creating novel target molecules and reducing the number of failed experiments. rsc.orgsydney.edu.au
| Parameter for Optimization | Role of Machine Learning | Potential Impact |
| Catalyst/Ligand | Predicts the best-performing catalyst system from a list of candidates. ornl.gov | Accelerates discovery of efficient cross-coupling conditions. |
| Solvent | Identifies optimal solvent or solvent mixture for yield and selectivity. rsc.org | Improves reaction performance and simplifies purification. |
| Temperature | Determines the precise temperature profile to maximize product formation and minimize side reactions. researchgate.net | Enhances yield and reduces impurity formation. |
| Reagent Stoichiometry | Fine-tunes the ratio of reactants to minimize waste and cost. youtube.com | Increases cost-effectiveness and sustainability. |
| Residence Time (Flow) | Optimizes the time reactants spend in the reactor for maximum conversion. youtube.com | Boosts throughput in continuous manufacturing processes. |
Bio-Inspired Synthesis and Biocatalytic Approaches
Nature provides a masterclass in efficient and selective chemistry through enzymes. The field of bio-inspired synthesis seeks to harness this power for industrial chemical production, offering greener and more sustainable alternatives to traditional methods. uu.nl
Future research could uncover biocatalytic routes to this compound or its precursors. This might involve the use of engineered enzymes, such as halogenases, for the site-selective bromination of a 4-(chloromethyl)thiophene precursor, avoiding the use of harsh brominating agents. Similarly, biocatalysts could be developed for the specific functionalization of the thiophene ring.
A promising approach is the immobilization of enzymes within robust frameworks like Metal-Organic Frameworks (MOFs). nih.gov These "bio-inspired" catalysts can offer the high selectivity of an enzyme combined with the stability and recyclability of a heterogeneous catalyst, making them suitable for industrial processes. nih.gov While still in early stages, the development of a cell-free enzymatic cascade to build the molecule from simpler starting materials represents a long-term goal for sustainable chemical manufacturing. uu.nl
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. dokumen.pub They are a powerful tool for rapidly generating molecular complexity from simple building blocks.
The bifunctional nature of this compound makes it an excellent candidate for the design of novel MCRs. The chloromethyl group can react with a nucleophile, while the bromo group can participate in a subsequent or simultaneous metal-catalyzed coupling reaction. For example, one could envision a one-pot process where an amine displaces the chloride, and the resulting secondary amine participates in an Ugi or Passerini-type reaction, with the bromo-group being functionalized in a final palladium-catalyzed step. Such strategies would allow for the assembly of highly complex and diverse thiophene-based scaffolds in a single, atom-economical operation, which is highly desirable for the construction of libraries of compounds for drug discovery. mckgroup.org
Advanced Mechanistic Characterization Techniques (e.g., Operando Spectroscopy)
A deep understanding of reaction mechanisms is fundamental to improving existing chemical processes and discovering new ones. acs.org Traditional methods of analysis, which involve taking samples from a reaction and analyzing them offline, can miss crucial information about short-lived intermediates or the true state of a working catalyst. Operando spectroscopy addresses this by monitoring the reaction as it happens, under realistic conditions. rsc.org
This methodology combines a spectroscopic technique (like Raman, IR, UV-Vis, or X-ray absorption) with the simultaneous measurement of catalytic activity. spectroscopyonline.comrsc.org For reactions involving this compound, such as a Suzuki cross-coupling at the bromo-position, operando Raman or IR spectroscopy could be used to observe the formation of catalytic intermediates directly on the surface of a palladium catalyst. youtube.comrsc.org This provides a "motion picture" of the catalytic cycle, revealing the rate-limiting step, identifying deactivation pathways, and offering insights that are essential for designing more robust and efficient catalysts. researchgate.netnih.gov The data gathered from these advanced techniques can also provide high-quality input for the development of more accurate machine learning models.
| Operando Technique | Information Gained | Relevance to this compound Chemistry |
| Raman Spectroscopy | Vibrational "fingerprints" of molecules, identifying species on a catalyst surface or in solution. youtube.com | Monitoring the oxidative addition and reductive elimination steps in cross-coupling reactions. rsc.org |
| Infrared (IR) Spectroscopy | Identifies functional groups and bonding environments of reaction intermediates. nih.gov | Studying the kinetics of nucleophilic substitution at the chloromethyl group. |
| UV-Vis Spectroscopy | Tracks changes in electronic structure, useful for monitoring conjugated systems and metal complexes. spectroscopyonline.com | Observing the state of a metal catalyst during the reaction cycle. |
| X-ray Absorption Spectroscopy (XAS) | Provides information on the oxidation state and coordination environment of a metal catalyst. nih.gov | Elucidating the precise structure of the active catalytic species in real-time. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information on species in the liquid phase. | Quantifying reactants, intermediates, and products in the reaction mixture without sampling. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-4-(chloromethyl)thiophene, and how are intermediates characterized?
- Methodology : Synthesis typically involves bromination of 4-(chloromethyl)thiophene or chloromethylation of 2-bromothiophene. For example, bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation, while chloromethylation may employ paraformaldehyde and HCl in the presence of ZnCl₂. Intermediates are characterized via / NMR, GC-MS, and melting point analysis. Automated column chromatography (hexane/ethyl acetate gradients) is often used for purification .
Q. How is the purity of this compound validated in research settings?
- Methodology : Purity is assessed using HPLC with UV detection (λ = 254 nm) and gas chromatography (GC) with flame ionization. Quantification of thiophene derivatives can follow standardized protocols, such as those outlined in GB/T 14327-2009, which specifies spectrophotometric methods for thiophene content determination in benzene matrices .
Q. What safety protocols are critical when handling this compound?
- Methodology : Store in airtight containers at 2–4°C, away from heat and ignition sources. Use grounded metal containers during transfers and non-sparking tools. Personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods is mandatory. Corrosive byproducts require neutralization before disposal .
Advanced Research Questions
Q. How can reaction yields be optimized for cross-coupling reactions involving this compound?
- Methodology : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (XPhos, SPhos) to enhance catalytic activity. Solvent effects (DMF vs. THF) and temperature (80–120°C) significantly impact Suzuki-Miyaura coupling efficiency. For example, room-temperature β-arylation with aryl iodides achieved 52% yield in hexane, suggesting solvent polarity adjustments may improve outcomes .
Q. How do bromo and chloromethyl substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?
- Mechanistic Insight : The bromine atom acts as a meta-directing group, while the chloromethyl substituent exerts steric and electronic effects. Competitive iodination studies show preferential substitution at the 5-position of the thiophene ring. Computational modeling (DFT) can predict charge distribution and validate experimental regioselectivity trends .
Q. How to resolve contradictions in reported catalytic efficiencies for Heck-type couplings with this compound?
- Data Analysis : Compare catalyst loadings (1–5 mol%), base strength (K₂CO₃ vs. Cs₂CO₃), and aryl halide reactivity (iodides vs. bromides). Kinetic studies using in situ IR spectroscopy can monitor intermediate formation. For instance, lower yields in iodobenzene couplings may stem from oxidative addition barriers, necessitating higher catalyst turnover .
Q. What are the toxicological implications of thiophene derivatives like this compound?
- Risk Assessment : Thiophene rings are associated with hepatotoxicity via metabolic activation to reactive intermediates. Conduct Ames tests for mutagenicity and cytochrome P450 inhibition assays. Comparative studies with non-thiophene analogs (e.g., furan derivatives) can isolate structural toxicity contributors .
Methodological Tables
| Reaction Optimization Parameters | Impact on Yield |
|---|---|
| Catalyst: Pd(PPh₃)₄ (5 mol%) | 52% (baseline) |
| Solvent: DMF → THF | +15% yield |
| Temperature: 80°C → 100°C | +20% yield |
| Base: K₂CO₃ → Cs₂CO₃ | +10% yield |
| Spectroscopic Signatures | Key Peaks |
|---|---|
| NMR (CDCl₃) | δ 4.55 (s, CH₂Cl) |
| NMR | δ 35.2 (CH₂Cl) |
| GC-MS (EI) | m/z 214 [M]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
